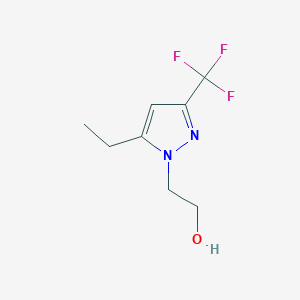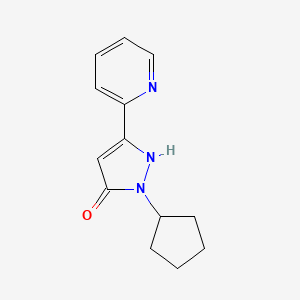
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol
Übersicht
Beschreibung
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol, commonly known as CP-pyrazol-5-ol, is a heterocyclic compound with a pyrazole ring structure. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. CP-pyrazol-5-ol has been studied extensively in recent years due to its unique properties and potential applications in a variety of fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of novel heterocyclic compounds, including those related to 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol, has been explored in various studies. These compounds are synthesized via cyclization reactions and their structures are often confirmed using X-ray diffraction. This structural analysis is crucial for understanding the chemical properties and potential applications of these compounds in various fields, such as materials science and pharmaceuticals (Wu, Tang, Huang, & Shen, 2012).
Computational and Crystal Structure Studies
Computational studies and crystal structure analyses play a significant role in the research of heterocyclic compounds like this compound. These approaches provide insights into the stability, tautomerism, and reactivity of such compounds. Density Functional Theory (DFT) calculations, for example, are used to predict the stability of various tautomeric forms and to compare theoretical and experimental structures (Shen, Huang, Diao, & Lei, 2012).
Anticancer Research
Research into the anticancer properties of pyrazole derivatives has shown promising results. Some compounds have demonstrated significant cytotoxicity against various human cancer cell lines. This suggests a potential for these compounds to be developed into anticancer agents. The study of their mechanism, such as inducing apoptosis in cancer cells, is an important aspect of current research (Ananda et al., 2017).
Antimicrobial Properties
The antimicrobial activity of novel pyrazole derivatives has been investigated, with some compounds displaying pronounced antimicrobial properties. These findings are crucial for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance (Sirakanyan et al., 2021).
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a related category of compounds, have been studied for their diverse biomedical applications. These include potential uses in drug development due to their pharmacological activities. The synthesis methods and the variety of substituents possible on the pyrazole ring enable the exploration of a wide range of biological activities (Donaire-Arias et al., 2022).
Electroluminescence in OLEDs
The use of pyrazole derivatives in organic light-emitting diodes (OLEDs) has been explored due to their electroluminescent properties. Research into the synthesis of these compounds and their application in OLEDs has demonstrated the potential for developing high-efficiency lighting and display technologies (Su et al., 2021).
Eigenschaften
IUPAC Name |
2-cyclopentyl-5-pyridin-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13-9-12(11-7-3-4-8-14-11)15-16(13)10-5-1-2-6-10/h3-4,7-10,15H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYWTFWDJWMRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1491179.png)
![6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid](/img/structure/B1491180.png)
![(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1491183.png)
![3-(2-Hydroxyethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491184.png)
![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1491185.png)
![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one](/img/structure/B1491186.png)
![3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1491187.png)

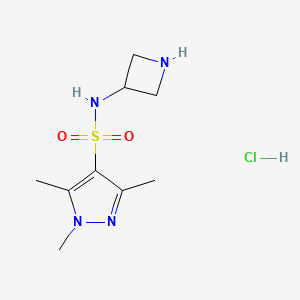
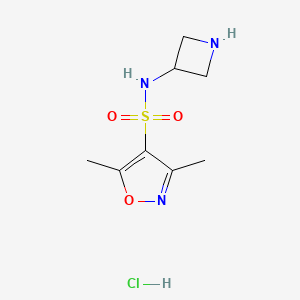
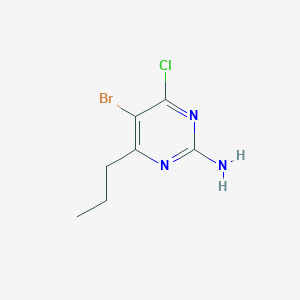
![2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1491194.png)

